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Benchmarking JX040's dv/dt Immunity Against
Industry Peers
In the realm of drug development and scientific research, the precision and reliability of

electronic components are paramount. For researchers utilizing sensitive equipment, the

robustness of individual components against electrical noise can significantly impact

experimental outcomes. This guide provides a comparative analysis of the dv/dt (rate of

change of voltage) immunity of the JX040 sensitive gate Silicon Controlled Rectifier (SCR)

against other industry-standard alternatives. The data presented is based on manufacturer

datasheets and established testing protocols, offering an objective benchmark for professionals

selecting components for their critical applications.

Quantitative Comparison of dv/dt Immunity
The dv/dt immunity of an SCR is a critical parameter, indicating its ability to withstand rapid

voltage changes across its terminals without false triggering. A higher dv/dt rating signifies a

more robust device in noisy electrical environments. The following table summarizes the dv/dt

immunity of the JX040 and comparable sensitive gate SCRs.
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Part
Number

Manufactur
er

On-State
Current
(IT(RMS))

Gate
Trigger
Current
(IGT)

dv/dt
Immunity
(V/µs)

Test
Conditions

JX040K

JIEJIE

Microelectron

ics

4 A ≤200 µA ≥ 50

VD = 400V, Tj

= 125°C,

RGK =

1kΩ[1]

≥ 200

VD = 400V, Tj

= 125°C,

RGK =

220Ω[1]

S602ES1 Littelfuse 1.5 A ≤ 100 µA ≥ 25 Tj = 125°C[2]

X00602MA
STMicroelectr

onics
0.8 A ≤ 200 µA ≥ 25

VD = 67%

VDRM, Tj =

125°C, RGK

= 1 kΩ[3]

S6X8ECS2 Littelfuse 0.8 A ≤ 30 µA

High dv/dt

noise

immunity

(specific

value not

provided in

summary)

-[4]

Note: The dv/dt immunity of the JX040K is notably higher when a smaller gate-to-cathode

resistor (RGK) is used, demonstrating a design that allows for enhanced noise immunity in

specific circuit configurations.

Experimental Protocol for dv/dt Immunity Testing
The following protocol outlines a standardized method for determining the dv/dt immunity of a

sensitive gate SCR, based on common industry practices observed in manufacturer

datasheets.
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Objective: To determine the maximum rate of rise of off-state voltage (dv/dt) that can be applied

to the anode of the SCR without causing it to trigger into the on-state.

Materials:

Device Under Test (DUT): JX040 or comparable SCR

High-voltage DC power supply

High-speed solid-state switch (e.g., MOSFET)

Pulse generator

Oscilloscope with high-voltage differential probes and current probes

Temperature-controlled chamber

Load resistor (non-inductive)

Gate-to-cathode resistor (RGK) of specified values (e.g., 1kΩ, 220Ω)

Capacitor for generating the dv/dt ramp

Methodology:

Device Preparation: The DUT is placed in a temperature-controlled chamber and allowed to

stabilize at the specified junction temperature (Tj), typically 125°C for worst-case testing. The

specified RGK is connected between the gate and cathode terminals of the SCR.

Circuit Setup: The SCR is connected in a test circuit where a high-voltage, exponentially

rising waveform can be applied to its anode. This is typically achieved by charging a

capacitor and then discharging it through a resistor and the SCR. A high-speed switch is

used to initiate the voltage ramp.

Test Execution:

The gate of the SCR is left open (or connected to the cathode through the RGK resistor).
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A specified off-state voltage (VD), typically a significant fraction of the SCR's rated

blocking voltage (VDRM), is applied across the SCR.

The pulse generator triggers the high-speed switch, causing a rapid rise in voltage across

the SCR.

The oscilloscope is used to monitor the voltage across the SCR (VAK) and the current

through the SCR (IA).

Data Acquisition: The rate of voltage rise (dv/dt) is measured from the steepest part of the

voltage waveform on the oscilloscope. The test is repeated with increasing dv/dt values until

the SCR spuriously triggers (i.e., turns on without a gate signal), as indicated by a sudden

drop in VAK and a rise in IA.

Determination of Critical dv/dt: The highest dv/dt value that does not trigger the SCR is

recorded as its dv/dt immunity. This is often performed for a statistically significant number of

devices to determine a minimum guaranteed value.

Visualizing Experimental and Logical Workflows
To better illustrate the processes involved, the following diagrams are provided in the DOT

language for Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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